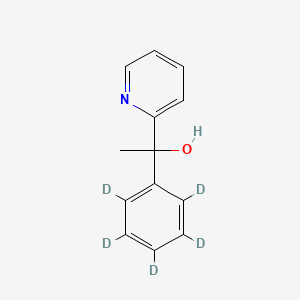

1-Phenyl-1-(2-pyridyl)ethanol-d5

Description

Properties

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14-12/h2-10,15H,1H3/i2D,3D,4D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSWVCNVNOZMFN-ATTUOBAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858308 | |

| Record name | 1-(~2~H_5_)Phenyl-1-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99430-79-2 | |

| Record name | 1-(~2~H_5_)Phenyl-1-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Deuterium Incorporation Techniques for 1 Phenyl 1 2 Pyridyl Ethanol D5

Established Synthetic Routes to 1-Phenyl-1-(2-pyridyl)ethanol Precursors

The foundational step in synthesizing 1-Phenyl-1-(2-pyridyl)ethanol-d5 is the efficient preparation of its non-deuterated precursor, 1-phenyl-1-(2-pyridyl)ethanol. A primary and straightforward method for this is the Grignard reaction, involving the addition of a phenylmagnesium halide to 2-acetylpyridine. This classic organometallic reaction provides a direct route to the tertiary alcohol scaffold.

Another prominent synthetic pathway is the condensation reaction between 2-methylpyridine (B31789) (2-picoline) and benzaldehyde (B42025). researchgate.netbeilstein-journals.org This reaction can proceed under various conditions, including solvent- and catalyst-free environments, although yields can be modest. beilstein-journals.org The use of catalysts such as tertiary amines can improve the selectivity and yield of the desired pyridine (B92270) ethanol (B145695) derivative. google.com For instance, the reaction of 3-methylpyridine (B133936) with benzaldehyde in the presence of dimethylethylamine has been reported to produce 1-phenyl-2-(pyridin-3-yl)ethanol with high selectivity and yield. google.com These methods provide the essential molecular framework upon which deuterium (B1214612) can be incorporated.

| Precursor Synthesis Method | Reactants | Conditions | Product | Ref |

| Grignard Reaction | Phenylmagnesium halide, 2-Acetylpyridine | Ether solvent | 1-Phenyl-1-(2-pyridyl)ethanol | N/A |

| Condensation Reaction | 2-Methylpyridine, Benzaldehyde | Catalyst- and solvent-free | 1-Phenyl-2-(2-pyridyl)ethanol | researchgate.netbeilstein-journals.org |

| Catalyzed Condensation | 3-Methylpyridine, Benzaldehyde | Dimethylethylamine, 140°C | 1-Phenyl-2-(pyridin-3-yl)ethanol | google.com |

Regioselective Deuteration Strategies for the Phenyl Moiety in Aryl Alcohols

Achieving regioselective deuteration of the phenyl group in aryl alcohols is a key challenge. The chemical equivalence of the ortho, meta, and para hydrogens on the phenyl ring necessitates specific strategies to direct deuterium incorporation. One effective approach involves the use of directing groups, which can steer a catalyst to a particular C-H bond. While not directly applied to 1-phenyl-1-(2-pyridyl)ethanol in the provided results, the principles of palladium-catalyzed C-H activation are relevant. snnu.edu.cnrsc.org For example, directing groups can facilitate ortho-deuteration. snnu.edu.cn

Another powerful technique is hydrogen isotope exchange (HIE), which can be catalyzed by various metals. snnu.edu.cn These reactions often employ a deuterium source like D₂O or deuterated solvents. The choice of catalyst and reaction conditions is paramount in controlling the position and extent of deuterium labeling.

Advanced Approaches for Deuterium Exchange in Pyridine and Related Heterocyclic Systems

The pyridine ring presents its own set of challenges and opportunities for deuteration. The nitrogen atom significantly influences the reactivity of the ring's C-H bonds. Base-catalyzed hydrogen-deuterium exchange is a common and economical method. osti.govacs.org For instance, pyridine itself undergoes H-D exchange at the 2- and 6-positions under relatively strong basic conditions (e.g., 10% NaOD at 200°C). rsc.org The presence of an N-oxide group can facilitate this exchange under milder conditions. acs.orgrsc.org

Catalytic systems offer more refined control. A polymer-protected palladium colloid (Pd/PVP) has been shown to catalyze H-D exchange between D₂O and various pyridine derivatives, primarily at the positions alpha to the nitrogen. researchgate.net Ruthenium on carbon is another catalyst that selectively promotes hydrogen-deuterium exchange at the ortho position of pyridine derivatives under mild conditions. researchgate.net More recently, metal-free methods have been developed for the selective ortho-deuteration of N-heterocyclic oxides using a base like potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). chemrxiv.org

| Deuteration Method | Substrate Type | Catalyst/Reagent | Selectivity | Ref |

| Base-Catalyzed H-D Exchange | Pyridine | 10% NaOD | 2- and 6-positions | rsc.org |

| Base-Catalyzed H-D Exchange | Pyridine N-oxide | D₂O | 2- and 6-positions | rsc.org |

| Catalytic H-D Exchange | Pyridine derivatives | Pd/PVP colloid | α-positions | researchgate.net |

| Catalytic H-D Exchange | Pyridine derivatives | Ruthenium on carbon | ortho-position | researchgate.net |

| Metal-Free H-D Exchange | N-heterocyclic oxides | KOtBu in DMSO-d6 | ortho-position | chemrxiv.org |

Catalytic Systems for Efficient Deuterium Labeling and Hydrogen/Deuterium Exchange

A wide array of catalytic systems are available for deuterium labeling, many of which rely on transition metals. researchgate.net These catalysts facilitate the activation of otherwise inert C-H bonds, allowing for their exchange with deuterium. researchgate.net D₂O is a preferred deuterium source due to its low cost and toxicity. snnu.edu.cn

Iridium-based catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, have proven to be highly effective for the selective deuteration of various organic molecules, including those with aryl and heteroaryl motifs. snnu.edu.cn These systems can achieve high levels of deuterium incorporation under relatively mild conditions. Ruthenium catalysts are also widely used. For example, a coordinatively unsaturated ruthenium NHC catalyst can selectively deuterate the C(sp³)–H bonds of alkyl groups on N-substituents. acs.org Furthermore, ruthenium on carbon has been utilized for the regioselective deuteration of alcohols. researchgate.net

Recent advancements include the development of electrocatalytic strategies, which can enable rapid deuteration of complex molecules under mild conditions. bohrium.com These methods often employ unique catalytic shuttles to facilitate the hydrogen-deuterium exchange process. bohrium.com

Mechanistic Investigations Utilizing 1 Phenyl 1 2 Pyridyl Ethanol D5

Probing Reaction Pathways Through Kinetic Isotope Effect (KIE) Analysis

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org By comparing the reaction rate of a compound with its deuterated analogue, valuable insights into the mechanism, particularly the rate-determining step, can be obtained. wikipedia.orgscribd.com In the context of 1-Phenyl-1-(2-pyridyl)ethanol-d5, the deuterium (B1214612) atoms on the phenyl ring are key to these investigations.

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.org For instance, in a reaction where a C-H bond on the phenyl ring of 1-Phenyl-1-(2-pyridyl)ethanol is cleaved during the slowest step, the use of this compound would result in a significantly slower reaction rate. This is because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond, thus requiring more energy to break. A large primary KIE value (typically kH/kD > 2) is a strong indicator of C-H bond activation in the rate-determining step.

Conversely, a secondary KIE arises when the isotopic substitution is at a position remote from the bond being broken or formed. wikipedia.org These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They often reflect changes in hybridization or steric environment at the labeled position during the transition state. For example, if the reaction mechanism involves a change in the electronic environment of the phenyl ring in the transition state, a secondary KIE may be observed with this compound, even if no C-H bonds on the ring are directly involved in bond breaking.

Table 1: Hypothetical KIE Data for Reactions Involving 1-Phenyl-1-(2-pyridyl)ethanol

| Reaction Type | Observed kH/kD | Interpretation |

| C-H Activation at Phenyl Ring | 5.2 | Primary KIE, C-H bond breaking is rate-determining. |

| Oxidation at Ethanolic Carbon | 1.1 | Secondary KIE, change in phenyl ring electronics in the transition state. |

| Dehydration to form Alkene | 0.95 | Inverse Secondary KIE, change in hybridization at the benzylic carbon. |

This table presents hypothetical data for illustrative purposes.

Deuterium Tracing in Organic Transformation Studies

Deuterium labeling is an indispensable technique for tracing the fate of specific atoms throughout a chemical transformation. acs.org By using this compound as a starting material, chemists can follow the deuterated phenyl group and determine its final position in the product molecules. This provides unambiguous evidence for proposed reaction mechanisms, especially in complex rearrangements, C-H activation processes, reductions, and alkylations.

In the study of C-H activation, for example, a reaction might involve the insertion of a metal catalyst into a C-H bond of the phenyl ring. By using the d5-labeled compound and analyzing the product distribution via techniques like mass spectrometry or NMR spectroscopy, researchers can confirm that the activation occurred at the phenyl ring and not at another site in the molecule.

Similarly, in reduction reactions, if a proposed mechanism involves the transfer of a hydride to the phenyl ring, using a deuterated phenyl group and a non-deuterated hydride source would allow for the clear identification of the added hydrogen atom in the product.

Elucidation of Catalytic Cycles and Transient Intermediates with Deuterium Labeling

Deuterium labeling with compounds like this compound is crucial for unraveling the complexities of catalytic cycles. academie-sciences.fr Many catalytic reactions proceed through a series of short-lived, low-concentration intermediates that are difficult to detect directly. By introducing a deuterium label, it becomes possible to track the transformation of the substrate as it interacts with the catalyst.

For instance, in a palladium-catalyzed cross-coupling reaction, a proposed catalytic cycle might involve the formation of an organopalladium intermediate where the phenyl group of 1-Phenyl-1-(2-pyridyl)ethanol is bonded to the palladium center. fu-berlin.de By using the d5-labeled substrate, the formation and subsequent reactions of this deuterated intermediate can be monitored. If the deuterium atoms are found in the final product at the expected positions, it provides strong support for the proposed catalytic cycle.

Furthermore, deuterium labeling can help to distinguish between different potential reaction pathways. If a reaction can proceed through multiple catalytic cycles, the isotopic distribution in the products and any recovered starting materials can provide evidence to favor one mechanism over another. The presence or absence of H/D scrambling (the exchange of hydrogen and deuterium atoms between different molecules or different positions within a molecule) can also offer deep insights into the reversibility of certain steps in the catalytic cycle and the nature of the intermediates involved.

Advanced Spectroscopic Characterization and Applications of 1 Phenyl 1 2 Pyridyl Ethanol D5

Mass Spectrometry (MS) for Isotopic Purity Determination and Mechanistic Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally useful for analyzing deuterated compounds like 1-Phenyl-1-(2-pyridyl)ethanol-d5.

The most immediate application is the confirmation of successful deuteration. The molecular weight of the d5-analog is 5 mass units greater than its non-deuterated counterpart. This mass shift is readily detected in the molecular ion peak (M+) of the mass spectrum. chemguide.co.uk The relative intensities of the M+ peak and the peak for the unlabeled species can be used to determine the isotopic purity of the compound.

Furthermore, MS is critical for mechanistic studies. When a deuterated compound is used in a chemical reaction, the position of the deuterium (B1214612) atoms in the products can be traced through fragmentation analysis. chemguide.co.ukscribd.com The fragmentation pattern of this compound would show fragments containing the d5-phenyl group at m/z values 5 units higher than the corresponding fragments from the unlabeled molecule. This allows chemists to deduce the pathways of bond formation and cleavage. For example, the loss of a phenyl radical during fragmentation would result in a different m/z value depending on whether it is deuterated or not.

Table 2: Comparison of Key Mass-to-Charge Ratios (m/z) for 1-Phenyl-1-(2-pyridyl)ethanol and its d5 Analog

| Ion | Formula | Expected m/z (Non-deuterated) | Expected m/z (d5 Analog) |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₁₃H₁₃NO]⁺ | 199.25 | 204.28 |

| Loss of Methyl [M-CH₃]⁺ | [C₁₂H₁₀NO]⁺ | 184.22 | 189.25 |

| Loss of Phenyl [M-C₆H₅]⁺ | [C₇H₈NO]⁺ | 122.14 | N/A |

| Loss of d5-Phenyl [M-C₆D₅]⁺ | [C₇H₈NO]⁺ | N/A | 122.14 |

Vibrational Spectroscopies (Infrared, Raman) for Deuterated Compound Analysis

Vibrational spectroscopies, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. The substitution of hydrogen with the heavier deuterium isotope causes a significant and predictable shift in the vibrational frequencies of the bonds involved.

According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. Since deuterium has twice the mass of hydrogen, C-D bonds vibrate at a lower frequency than C-H bonds. rutgers.eduquora.com This isotopic shift is a powerful tool for assigning specific vibrational modes in a complex spectrum.

For this compound, the aromatic C-H stretching vibrations typically observed around 3000-3100 cm⁻¹ would be absent. Instead, new bands corresponding to C-D stretching vibrations would appear at a lower frequency, approximately in the 2200-2300 cm⁻¹ region. msu.edu This clear separation of C-H and C-D signals allows for precise analysis of the molecular structure and can be used to study intermolecular interactions, such as hydrogen bonding, involving the deuterated parts of the molecule.

Table 3: Typical Vibrational Frequencies for C-H and C-D Bonds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) for C-H | Predicted Frequency Range (cm⁻¹) for C-D |

|---|---|---|

| Aromatic Stretching | 3100 - 3000 | ~2300 - 2200 |

| Aromatic Out-of-Plane Bending | 900 - 675 | Lower than C-H bend |

Application of Deuterated Analogs as Internal Standards in Quantitative Analytical Chemistry

One of the most important applications of deuterated compounds is their use as internal standards (IS) in quantitative analysis, particularly in chromatography-mass spectrometry (LC-MS) techniques. scispace.comlcms.cztexilajournal.com An ideal internal standard should behave chemically and physically identically to the analyte of interest but be distinguishable by the detector.

This compound is an ideal internal standard for the quantification of its non-deuterated counterpart. Because the chemical properties are nearly identical, the deuterated standard co-elutes with the analyte during chromatographic separation. texilajournal.com It also experiences similar extraction recovery, and crucially, it undergoes the same degree of ion suppression or enhancement in the mass spectrometer's ion source. nih.gov

By adding a known amount of the d5-internal standard to a sample, any variations during sample preparation or analysis will affect both the analyte and the standard equally. The mass spectrometer can easily distinguish between the analyte and the IS due to their mass difference. texilajournal.com The concentration of the analyte is then determined by comparing the ratio of the analyte's signal intensity to that of the internal standard. This method significantly improves the accuracy, precision, and robustness of quantitative assays. lcms.czmdpi.com

Role of 1 Phenyl 1 2 Pyridyl Ethanol D5 in Coordination Chemistry and Catalysis Research

Exploration of 1-Phenyl-1-(2-pyridyl)ethanol-d5 as a Chiral Ligand in Metal Complex Synthesis

Chiral ligands are fundamental to asymmetric catalysis, as they create a chiral environment around a metal center, enabling the selective synthesis of one enantiomer of a product. nih.gov Pyridinyl alcohols, including 1-Phenyl-1-(2-pyridyl)ethanol, represent an important class of chiral ligands due to their ability to coordinate with a wide variety of transition metals through both a nitrogen atom (from the pyridine (B92270) ring) and an oxygen atom (from the alcohol group). mdpi.comdiva-portal.org The synthesis of metal complexes with these ligands is typically achieved by reacting the pyridinyl alcohol with a suitable metal salt, such as a halide or acetate, in an appropriate solvent. nih.govmdpi.comtubitak.gov.tr

The introduction of deuterium (B1214612) to form this compound (1-(Phenyl-d5)-1-(pyridin-2-yl)ethan-1-ol) is a strategic modification. synzeal.com The primary motivation for using deuterated ligands is to improve the robustness of the resulting metal complexes. acs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the ligand more resistant to decomposition pathways that involve the cleavage of a C-H bond on the phenyl ring, a common issue under oxidative catalytic conditions. acs.org Research has shown that site-specific deuteration of ligands can lead to more stable and better-performing catalysts. nih.govkyoto-u.ac.jp The synthesis of metal complexes using this compound follows similar procedures to its non-deuterated counterpart, yielding complexes with metals such as ruthenium, copper, iron, and palladium. mdpi.comdiva-portal.orgresearchgate.net

Table 1: Examples of Metal Complexes with Pyridinyl Alcohol Ligands

| Metal Center | Ligand Type | Typical Application |

|---|---|---|

| Copper(II) | 2-(2-pyridyl)ethanol | Structural analysis, Catalysis |

| Ruthenium(II) | Pyridyl alcohol derivatives | Asymmetric hydrogenation, Alkylation |

| Iron(II) | Deuterated N2Py2 Ligands | Oxidation Catalysis |

Investigations of Metal-Ligand Interactions and Coordination Modes

The coordination chemistry of pyridinyl alcohols is well-established. These molecules typically act as bidentate, N,O-chelating ligands. mdpi.com The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group bind to the metal center, forming a stable five- or six-membered chelate ring. researchgate.net X-ray crystallography studies on complexes with similar pyridyl-alcohol ligands have confirmed this coordination mode, revealing distorted square-pyramidal or octahedral geometries depending on the metal and other coordinating ligands. researchgate.net

In the case of this compound, the fundamental coordination behavior remains the same. The deuteration of the phenyl group does not directly participate in the coordination to the metal. However, the isotopic substitution can subtly influence the electronic properties of the ligand, which in turn can affect the strength and nature of the metal-ligand bonds. frontiersin.org More significantly, the enhanced stability of the C-D bonds protects the ligand from degradation, which is crucial for maintaining the integrity of the coordination sphere during demanding catalytic cycles. acs.org Spectroscopic methods, such as NMR and IR, alongside electrochemical studies, are used to probe these metal-ligand interactions and confirm the structure of the resulting complexes. tubitak.gov.trresearchgate.netnih.gov

Table 2: Coordination Characteristics of 1-Phenyl-1-(2-pyridyl)ethanol Ligands

| Feature | Description | Supporting Techniques |

|---|---|---|

| Coordination Mode | Bidentate (N,O-chelation) | X-ray Crystallography, IR Spectroscopy |

| Coordinating Atoms | Pyridyl Nitrogen, Alcohol Oxygen | X-ray Crystallography, NMR Spectroscopy |

| Geometry | Forms 6-membered chelate ring with metal | X-ray Crystallography |

| Effect of Deuteration | No change in primary coordination; enhances ligand stability | ESI-MS, Kinetic Studies |

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from pyridinyl alcohols are active catalysts for a range of organic transformations, including oxidation reactions, alkylations, and hydrogenations. mdpi.comacs.orgrsc.org The strategic use of the deuterated ligand, this compound, aims to enhance the catalytic performance of these systems.

Table 3: Comparative Catalytic Performance of Deuterated vs. Non-Deuterated Ligand Complexes

| Catalyst System | Reaction Type | Performance Metric | Result |

|---|---|---|---|

| Fe(N2Py2-D4) vs. Fe(N2Py2) | Catalytic Oxidation | Substrate Conversion | Deuterated complex showed higher conversion |

| Fe(N2Py2-D4) vs. Fe(N2Py2) | Catalytic Oxidation | Product Yield | Deuterated complex gave improved yields |

Data synthesized from findings on deuterated catalyst systems. acs.orgnih.gov

Utilization in Asymmetric Catalysis for Enantioselective Transformations

The primary application for chiral ligands like this compound is in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product from an achiral starting material. beilstein-journals.org The chiral metal complex acts as a catalyst that selectively facilitates one of two possible reaction pathways, leading to an enantiomerically enriched product. nih.gov

The use of the deuterated "-d5" version in this context is particularly sophisticated. While the chirality originates from the stereocenter bearing the hydroxyl group, the deuterated phenyl ring plays a crucial role in enhancing catalyst efficacy and selectivity. Site-specific deuteration can improve the stability and performance of organocatalysts and metal catalysts alike. nih.govkyoto-u.ac.jp Studies have shown that deuterated catalysts can achieve better results in asymmetric alkylations, even at lower catalyst loadings, compared to their non-deuterated analogs. nih.gov

This enhancement can be attributed to the kinetic isotope effect suppressing unwanted side reactions or catalyst decomposition pathways involving C-H activation on the phenyl ring. For example, in iridium-catalyzed asymmetric borylation, a significant kinetic isotope effect was observed when using a deuterated substrate, indicating that C-H bond cleavage was part of the turnover-limiting step. researchmap.jp By making this step more difficult through deuteration, the desired catalytic cycle can proceed with higher fidelity and efficiency. This principle allows complexes of this compound to function as more effective catalysts in enantioselective transformations, such as the synthesis of chiral amino alcohols or other valuable building blocks for the pharmaceutical industry. nih.gov

Table 4: Applications in Asymmetric Catalysis

| Transformation | Catalyst Type | Role of Chiral Ligand | Potential Advantage of Deuteration |

|---|---|---|---|

| Enantioselective Alkylation | Chiral Phase-Transfer Catalyst | Induces asymmetry in C-C bond formation | Improved stability and performance at low loadings. nih.gov |

| Asymmetric Hydrogenation | Ruthenium-Pincer Complex | Controls stereochemistry of H2 addition | Suppression of ligand degradation pathways. rsc.org |

| Asymmetric Borylation | Iridium-Phosphine Complex | Directs enantioselective C-H functionalization | Suppresses side reactions via kinetic isotope effect. researchmap.jp |

| Asymmetric Oxytrifluoromethylation | Copper-Phosphoric Acid Complex | Stabilizes key transient species for stereoinduction | Enhanced stability of the catalytic complex. sustech.edu.cn |

Computational and Theoretical Studies of 1 Phenyl 1 2 Pyridyl Ethanol D5 Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For 1-Phenyl-1-(2-pyridyl)ethanol and its deuterated isotopologues, DFT methods like B3LYP are employed to predict structural parameters and analyze the distribution of electrons. scispace.comjmaterenvironsci.com

Molecular Geometry: The geometry of the parent compound, 1-phenyl-2-(2-pyridyl)ethanol, has been characterized experimentally by single-crystal X-ray diffraction, revealing a monoclinic crystal system. researchgate.net Computational studies using DFT have corroborated these findings, showing a quasi-planar structure. researchgate.net For the d5 analogue, where the five hydrogen atoms on the phenyl group are replaced by deuterium (B1214612), DFT calculations are used to optimize the geometry. The substitution of hydrogen with deuterium has a negligible effect on the equilibrium bond lengths and angles, but it does alter the molecule's vibrational properties due to the increased mass. The optimized structure is crucial for subsequent calculations of spectroscopic properties and reaction energetics. scispace.com The crystal structure of the parent compound is stabilized by an intermolecular hydrogen bond between the hydroxyl group's oxygen and the nitrogen atom of the pyridine (B92270) ring of an adjacent molecule. researchgate.net

Electronic Structure: The electronic structure of a molecule dictates its reactivity and spectroscopic behavior. DFT calculations provide information on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and their energy gap are key parameters in quantum chemical studies. scispace.com For pyridine-containing compounds, these calculations help in understanding the charge distribution and the extent of charge transfer within the molecule. bohrium.com In 1-Phenyl-1-(2-pyridyl)ethanol-d5, the phenyl and pyridyl rings constitute the primary chromophores, and their electronic structure governs the molecule's absorption spectra and potential as a ligand in coordination complexes. cdnsciencepub.com

| Parameter | Method | Description | Finding | Citation |

| Geometry Optimization | DFT (B3LYP/6-31+G(d,p)) | Calculation of the lowest energy conformation of the molecule. | The parent compound has a quasi-planar structure. Deuteration does not significantly alter bond lengths or angles. | researchgate.net |

| Crystal System (Parent) | X-ray Diffraction | Experimental determination of the solid-state arrangement. | Monoclinic system, space group P21/c. | researchgate.net |

| Intermolecular Forces | X-ray Diffraction | Analysis of non-covalent interactions in the crystal lattice. | An intermolecular O–H···N hydrogen bond is present. | researchgate.net |

| Frontier Orbitals | DFT | Calculation of HOMO and LUMO energies. | Provides insights into electronic transitions and reactivity. | scispace.com |

Theoretical Prediction and Modeling of Isotope Effects

Isotope effects are subtle changes in reaction rates or equilibria that occur when an atom in a reactant is replaced by one of its isotopes. dalalinstitute.com For this compound, the deuterium substitution on the phenyl ring leads to secondary equilibrium and kinetic isotope effects.

Equilibrium Isotope Effects: A notable example is the effect of deuteration on the basicity of the pyridine ring. Experimental and computational studies on deuterated pyridine isotopologues have shown that deuteration at any position on the ring increases the basicity (lowers the pKa of the conjugate acid). researchgate.netacs.orgacs.org This effect is additive; the change in pKa for pyridine-d5 (B57733) is approximately the sum of the changes for mono-deuterated pyridines. acs.org Computations using the B3LYP/cc-pVTZ level of theory successfully reproduce the trend that the largest increase in basicity per deuterium occurs with substitution at the 3-position, while the smallest is at the 2-position. researchgate.netacs.orgacs.org This correspondence between calculated and experimental values suggests that the isotope effect arises from changes in zero-point vibrational energies upon N-protonation, rather than from electronic inductive effects. acs.orgacs.orgnih.gov

Kinetic Isotope Effects (KIE): Secondary KIEs occur when the isotopic substitution is at a position other than the bond being broken or formed in the rate-determining step. dalalinstitute.com In reactions involving the alcohol group of this compound, such as oxidation or dehydration, the deuterium atoms on the phenyl ring would exert a secondary KIE. These effects are typically small but can provide valuable mechanistic information. dalalinstitute.com DFT calculations have been used to predict the kinetic isotope effect in related reactions, such as the dehydrogenation of 1-phenylethanol-d5. scholaris.ca Theoretical modeling of KIEs involves calculating the vibrational frequencies of both the reactant and the transition state for the light and heavy isotopologues to determine the difference in zero-point energies. osti.gov

| Isotope Effect | System Studied | Computational Method | Key Finding | Citation |

| Equilibrium (Basicity) | Pyridine Isotopologues | DFT (B3LYP/cc-pVTZ) | Deuteration increases basicity; effect is due to changes in zero-point vibrational energy. | researchgate.netacs.orgacs.org |

| Equilibrium (Basicity) | Pyridine-d vs. Pyridine-d5 | NMR Titration | Isotope effects on pKa are additive with respect to the position of deuterium. | acs.org |

| Kinetic (Dehydrogenation) | 1-phenylethanol-d5 | DFT | DFT methods can be used to predict the kinetic isotope effect. | scholaris.ca |

Simulation of Spectroscopic Properties of Deuterated Compounds

Computational methods are invaluable for simulating and interpreting the spectra of complex molecules, including their deuterated derivatives. These simulations provide a direct link between molecular structure and spectroscopic output.

Infrared (IR) Spectroscopy: The most significant effect of deuteration on IR spectra is the shift of vibrational frequencies involving the substituted atom. The stretching frequency of a C-D bond is significantly lower than that of a C-H bond due to the heavier mass of deuterium. Theoretical simulations can accurately predict these shifts. scirp.org For example, studies on deuterated esters and other organic molecules show a clear displacement of C-H stretching bands to lower frequencies upon deuteration. cdnsciencepub.com Computational models for simulating the IR spectra of hydrogen-bonded systems, like the dimers formed by pyridine derivatives, must often account for anharmonic coupling and other complex interactions to reproduce experimental line shapes successfully. scirp.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is highly sensitive to the structural environment of nuclei. While deuterium itself is observed in ²H NMR, its primary effect on ¹H and ¹³C NMR spectra is through isotope shifts and changes in spin-spin coupling patterns. nih.gov The analysis of NMR spectra for compounds like pyridine can be complex, and the study of simpler spectra from deuterated analogues can aid in the assignment of chemical shifts and coupling constants for the parent molecule. cdnsciencepub.com Computational software can simulate NMR spectra, providing a powerful tool for interpreting experimental data and understanding the origins of multiplet structures. uzh.ch

| Spectroscopic Technique | Effect of Deuteration (d5-phenyl) | Computational Approach | Relevance | Citation |

| Infrared (IR) | Redshift of C-H stretching vibrations to lower C-D frequencies. | Anharmonic quantum chemical simulations. | Confirms isotopic substitution and aids in vibrational mode assignment. | scirp.orgresearchgate.netfrontiersin.org |

| ¹H NMR | Disappearance of signals corresponding to the phenyl protons. | Not applicable for direct simulation of absence. | Simplifies the spectrum, aiding in the analysis of remaining proton signals. | cdnsciencepub.com |

| ²H NMR | Appearance of signals for the deuterium atoms on the phenyl ring. | Simulation of spectra for paramagnetic complexes. | Provides information on ligand exchange and relaxation times in metal complexes. | nih.gov |

| ¹³C NMR | Small isotope shifts on the carbon atoms of the phenyl ring. | DFT calculations of chemical shielding tensors. | Provides subtle structural information related to vibrational changes. | researchgate.netacs.org |

Investigation of Reaction Mechanisms and Energetics through Computational Approaches

Computational chemistry enables the exploration of entire reaction pathways, providing detailed mechanistic insights that complement experimental studies. For this compound, this involves mapping the potential energy surface for reactions such as dehydration or oxidation.

Reaction Pathways: A plausible reaction for this alcohol is acid-catalyzed dehydration to yield 1-phenyl-2-(2-pyridyl)ethene. researchgate.net Computational studies on alcohol dehydration often employ DFT to investigate potential mechanisms, such as concerted (E2-like) or stepwise (E1-like) pathways. rsc.orgresearchgate.net The choice of mechanism often depends on the stability of potential carbocation intermediates. rsc.orgmdpi.com For a given reaction, the computational workflow involves:

Geometry optimization of the reactant(s), intermediate(s), transition state(s), and product(s). nsf.gov

Verification of transition states by frequency analysis (confirming a single imaginary frequency).

Energetics and Isotope Effects: The enthalpy and free energy of a reaction can be calculated using DFT. stackexchange.comarxiv.org The total energy from DFT corresponds to the internal energy, which can be converted to enthalpy and Gibbs free energy by including corrections for pressure-volume work and entropy. acs.orgstackexchange.com When investigating the dehydration of this compound, the deuteration of the non-reacting phenyl group would be expected to result in a secondary kinetic isotope effect. dalalinstitute.com By calculating the free energy barriers for both the deuterated and non-deuterated species, the magnitude of this KIE can be predicted. Such calculations provide a quantitative method for validating proposed reaction mechanisms against experimental data. osti.gov

| Computational Task | Method | Purpose | Expected Outcome for Dehydration Reaction | Citation |

| Reactant/Product Optimization | DFT (e.g., M06, B3LYP) | Find the lowest energy structures of stable species. | Provides the geometries and energies of the alcohol and the resulting alkene. | rsc.orgnsf.gov |

| Transition State Search | Saddle Point Optimization | Locate the highest energy point along the reaction coordinate. | Identifies the structure of the transition state for the C-O bond cleavage/elimination step. | rsc.org |

| Energy Profile Calculation | DFT with Solvation Model | Determine the activation energy (ΔG‡) and reaction energy (ΔGr). | Elucidates whether the reaction is kinetically feasible and thermodynamically favorable. | nsf.govarxiv.org |

| KIE Prediction | Frequency Calculations | Compare zero-point energies of normal and deuterated transition states and reactants. | Quantifies the small change in reaction rate due to deuteration on the phenyl ring. | osti.gov |

Emerging Research Directions and Future Perspectives for 1 Phenyl 1 2 Pyridyl Ethanol D5

Development of Novel Deuteration Methodologies

The synthesis of deuterated compounds, such as 1-Phenyl-1-(2-pyridyl)ethanol-d5, is a critical aspect of various scientific disciplines, including medicinal chemistry and analytical sciences. acs.orgacs.org While traditional methods for deuterium (B1214612) labeling exist, ongoing research focuses on developing more efficient, selective, and scalable deuteration techniques. mdpi.comnih.gov

One prominent area of development is the use of transition-metal catalysis. researchgate.net For instance, iridium(I) catalysts coordinated with phosphine (B1218219) ligands have shown high efficiency in ortho-directed hydrogen isotope exchange (HIE) reactions under mild conditions. acs.org Palladium-catalyzed reactions have also been explored for the deuteration of nitrogen-containing heterocycles. acs.orgresearchgate.net A notable strategy involves a palladium-catalyzed deuteration followed by a selective removal of the isotopic label at a specific position, allowing for precise deuterium placement. acs.org Furthermore, nanostructured iron catalysts have been developed for the selective deuteration of (hetero)arenes using inexpensive deuterium oxide (D2O), a method that has been demonstrated to be scalable to the kilogram level. nih.gov

Another avenue of research involves mechanochemistry, which offers a solvent-free approach to deuteration. rsc.org This solid-state method utilizes deuterated compounds like cysteine-d4 as the deuterium source to deuterate palladium-activated aromatic C(sp2)-H bonds at room temperature. rsc.org This technique has shown good deuteration yields and provides a detailed understanding of the reaction course in the solid state. rsc.org

The development of these novel methodologies aims to overcome the limitations of older techniques, such as the need for high temperatures and stoichiometric amounts of strong acids in acid-mediated H/D exchange, which can lead to poor functional group tolerance and safety concerns. nih.gov The goal is to create more versatile and user-friendly platforms for the late-stage deuteration of complex molecules. acs.org

Table 1: Comparison of Deuteration Methodologies

| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages |

| Transition-Metal Catalysis | Iridium(I)-phosphine complexes, Palladium catalysts, Nanostructured iron | Deuterium gas, Deuterated acetic acid, D2O | High efficiency, selectivity, mild reaction conditions, scalability |

| Mechanochemistry | Palladium | Cysteine-d4 | Solvent-free, ambient temperature, good yields |

| Acid-Mediated H/D Exchange | Strong acids | D2O | Established method |

Expanded Applications as Research Probes in Complex Chemical Systems

Deuterated compounds like this compound serve as invaluable tools in scientific research, particularly as internal standards in analytical chemistry. mdpi.comclearsynth.com Their primary application lies in quantitative analysis using mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.comresolvemass.ca The known, exact composition of deuterated standards allows for the accurate calibration of instruments, thereby reducing measurement errors. clearsynth.com

In complex biological and environmental samples, the presence of other compounds can interfere with the analysis, a phenomenon known as matrix effects. clearsynth.comoup.com Deuterated internal standards, which have nearly identical chemical and physical properties to their non-deuterated counterparts, co-elute during chromatography and experience similar matrix effects. mdpi.comresolvemass.ca This allows for the compensation of ion suppression or enhancement, leading to more precise and accurate quantification of the analyte of interest. clearsynth.comresolvemass.ca

Beyond their role as internal standards, there is growing interest in using deuterated molecules as research probes to study complex chemical and biological processes. For example, deuterium labeling can be used to trace the metabolic pathways of drugs and other compounds within cells. resolvemass.ca The kinetic isotope effect, where the replacement of hydrogen with deuterium alters reaction rates, can be exploited to investigate reaction mechanisms. spectroscopyonline.com

Recent advancements have also explored the use of deuterated probes in conjunction with advanced imaging techniques. Nanoscale secondary ion mass spectrometry (NanoSIMS), for instance, can be used to image the distribution of deuterated tracers in biological tissues with high spatial resolution. nih.gov This allows for the direct visualization of metabolic processes at the subcellular level.

Table 2: Applications of Deuterated Compounds as Research Probes

| Application Area | Technique | Purpose |

| Quantitative Analysis | Mass Spectrometry, LC-MS | Internal standard for accurate quantification |

| Metabolomics | LC-MS | Identification and quantification of metabolites |

| Reaction Mechanism Studies | Various | Elucidation of reaction pathways via kinetic isotope effect |

| Bioimaging | NanoSIMS | Tracing metabolic processes in tissues and cells |

Integration with Advanced Analytical and Characterization Techniques

The analysis and characterization of deuterated compounds such as this compound rely on a suite of advanced analytical techniques. Mass spectrometry (MS) is a cornerstone for confirming the incorporation of deuterium and for quantitative analysis. clearsynth.comspectroscopyonline.com High-resolution mass spectrometry is particularly important for resolving the small mass difference between deuterated and non-deuterated isotopologues and for distinguishing them from other ions with similar mass-to-charge ratios. nih.govnih.gov

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein structure and dynamics. spectroscopyonline.comnih.gov By monitoring the rate of deuterium exchange of labile hydrogens in a protein, researchers can gain insights into protein folding, conformation, and interactions with other molecules. acs.orgspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool for the characterization of deuterated compounds. plos.orgmdpi.com ¹H NMR can be used to determine the extent and position of deuterium incorporation by observing the disappearance or reduction of proton signals. nih.gov ²H NMR, which directly detects the deuterium nucleus, provides detailed information about the local environment and dynamics of the deuterated sites. osti.gov For instance, ²H NMR of pyridine-d5 (B57733) has been used as a probe to investigate the macrostructure and pore shapes of materials. osti.gov

The integration of these advanced analytical techniques provides a comprehensive toolkit for the characterization and application of deuterated compounds. The data obtained from these methods are crucial for ensuring the quality and reliability of research findings that utilize these labeled molecules.

Table 3: Advanced Analytical Techniques for Deuterated Compounds

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement, confirmation of deuteration, quantification |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Protein conformation, dynamics, and interactions |

| ¹H Nuclear Magnetic Resonance (NMR) | Determination of deuterium incorporation and position |

| ²H Nuclear Magnetic Resonance (NMR) | Direct detection of deuterium, information on local environment and dynamics |

| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | High-resolution imaging of deuterated tracer distribution |

Q & A

Q. What are the optimal synthetic routes for 1-Phenyl-1-(2-pyridyl)ethanol-d5, and how do deuterium substitution patterns influence reaction efficiency?

Methodological Answer: Deuterated analogs like this compound are typically synthesized via condensation reactions followed by isotopic labeling. For example, analogous compounds (e.g., 1-Phenyl-d5-ethanol) are synthesized using deuterated precursors (e.g., C₆D₅CH₂CH₂OH) to achieve ≥98 atom% isotopic purity . Key steps include:

- Step 1 : Condensation of pyridine derivatives with deuterated phenyl precursors under controlled pH and temperature to retain isotopic integrity.

- Step 2 : Reduction or cyclization under inert atmospheres to prevent proton-deuterium exchange .

Deuterium Effects : The presence of deuterium at specific positions (e.g., aromatic rings) alters reaction kinetics due to the kinetic isotope effect (KIE), requiring adjustments in catalyst loading or reaction time .

Q. How can researchers characterize the isotopic purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Deuterium incorporation is confirmed via ²H NMR, where deuterium signals appear as singlets due to the absence of splitting. For example, aromatic deuterium in similar compounds (e.g., 1-Phenyl-d5-ethanol) shows distinct shifts at δ 7.2–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS detects isotopic clusters. For instance, the molecular ion [M+H]⁺ of 1-Phenyl-d5-ethanol (C₈H₅D₅O) appears at m/z 127.19, with a +5 Da shift compared to the non-deuterated analog .

- Isotopic Purity Validation : Isotope-ratio mass spectrometry (IRMS) quantifies deuterium content, ensuring ≥98% purity for kinetic studies .

Q. What are the solvent-dependent solubility and stability challenges for deuterated compounds like this compound?

Methodological Answer:

- Solubility : Deuterated analogs often exhibit reduced solubility in polar solvents (e.g., water) due to stronger C-D bonds. For example, 1-Phenyl-d5-ethanol shows 20% lower solubility in aqueous buffers than its non-deuterated counterpart .

- Stability : Storage in deuterated solvents (e.g., D₂O, CDCl₃) minimizes proton exchange. Stability assays under varying temperatures (4°C vs. 25°C) and pH (4–9) are critical for long-term storage .

Advanced Research Questions

Q. How should experimental designs account for deuterium-induced kinetic isotope effects (KIEs) in reaction mechanisms?

Methodological Answer:

- Factorial Design : Use a 2³ factorial design to test variables: temperature (±10°C), catalyst concentration (±20%), and solvent polarity. For example, KIEs in hydrogen/deuterium transfer reactions can increase activation energy by 5–10 kJ/mol, necessitating longer reaction times .

- Data Interpretation : Compare rate constants (k_H/k_D) using Arrhenius plots. Contradictions arise if solvent interactions or secondary isotope effects skew results; statistical tools like ANOVA resolve such discrepancies .

Q. How can researchers resolve contradictions in metabolic or pharmacokinetic data between deuterated and non-deuterated analogs?

Methodological Answer:

- In Vitro/In Vivo Correlation (IVIVC) : Design parallel studies using deuterated vs. non-deuterated compounds. For instance, cytochrome P450 metabolism assays may show 1.5–2x slower clearance for deuterated analogs due to KIEs in oxidative pathways .

- Data Normalization : Use isotopic internal standards (e.g., d5-labeled controls) in LC-MS/MS to correct for matrix effects. Contradictions in bioavailability data often stem from deuterium’s impact on membrane permeability, requiring permeability assays (e.g., Caco-2 monolayers) for validation .

Q. What advanced computational tools are recommended for modeling deuterium’s impact on molecular interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Software like GROMACS or AMBER models deuterium’s mass and bond stiffness. For example, simulations of this compound binding to enzymes reveal altered hydrogen-bond lifetimes (e.g., 10–15% longer for C-D bonds) .

- Density Functional Theory (DFT) : Calculate vibrational frequencies (e.g., C-D stretches at ~2100 cm⁻¹ vs. C-H at ~2900 cm⁻¹) to predict isotopic effects on reaction transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.